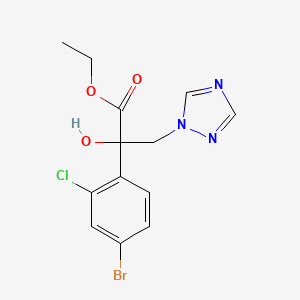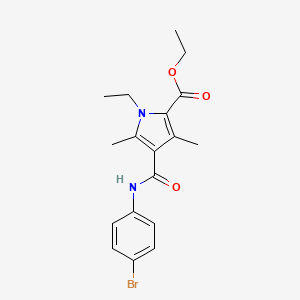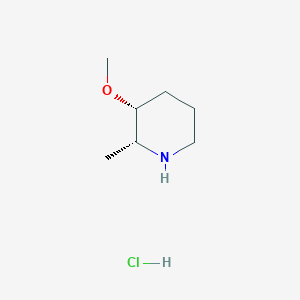
ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate, also known as ETBCT, is a synthetic compound with potential biological applications. This molecule belongs to the class of triazole-containing compounds and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical factor in pharmaceutical science, affecting the drug's physical and chemical properties, including its stability, solubility, and bioavailability. A study by Vogt et al. (2013) investigated two polymorphic forms of a structurally related investigational pharmaceutical compound. The research utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the importance of solid-state analysis in understanding and controlling the properties of pharmaceutical substances (Vogt, Williams, Johnson, & Copley, 2013).
Corrosion Inhibition
Corrosion inhibition is vital in extending the lifespan of metals in various industrial applications. A study by Alaoui et al. (2018) explored the efficacy of triazepines carboxylate substituted compounds as acid corrosion inhibitors for mild steel. The research demonstrated that these compounds act as excellent inhibitors, providing insights into the potential application of related compounds in protecting metals from corrosive environments (Alaoui, Touir, Galai, Serrar, Ouakki, Kaya, Tüzün, Boukhris, Touhami, & El Kacimi, 2018).
Catalytic and Electrochemical Applications
Catalysis and electrochemistry are crucial in developing sustainable chemical processes. Research by Esteves et al. (2005) on the electroreductive radical cyclization of certain bromo-propanoates highlights the role of catalysis in synthesizing complex organic molecules. The study provides a foundation for using similar compounds in catalytic reactions to achieve specific organic transformations (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).
Polymer-supported Catalytic Systems
The development of polymer-supported catalytic systems is an emerging area of research with applications in various chemical reactions. A study by Sivakumar & Phani (2011) introduced a polymer-supported system that immobilizes both the metal particle catalyst and the reagent, showcasing the versatility of polymer supports in catalytic applications (Sivakumar & Phani, 2011).
properties
IUPAC Name |
ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O3/c1-2-21-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOHENLKISISML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)



![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)


![Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate](/img/structure/B2571661.png)
![(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride](/img/structure/B2571662.png)
![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)

![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)
